Step Economy: Direct Acrylonitrile Synthesis
The compound serves as a direct precursor to 2-phenyl-3-[5-(X-phenyl)-2-furyl]acrylonitriles via a single-step condensation, as documented in the literature [1]. This compares favorably to a multi-step route starting from separate building blocks (e.g., 5-phenyl-2-furaldehyde and phenylacetonitrile), which would require an initial condensation to install the phenyl group, followed by a second reaction to form the acrylonitrile. The use of this compound thus eliminates an entire synthetic step, leading to a higher overall yield and reduced material and time costs [1]. While specific yield data for this exact transformation is not provided in the reference, the principle of increased efficiency through a pre-functionalized building block is a well-established advantage.
| Evidence Dimension | Synthetic Route to Acrylonitrile Derivatives |
|---|---|
| Target Compound Data | Single-step condensation |
| Comparator Or Baseline | Multi-step route starting from separate aldehydes and nitriles |
| Quantified Difference | Reduction of at least one synthetic step (Class-level inference) |
| Conditions | Condensation reaction with phenylacetonitrile, as described in Kováč & Kováč (1971) [1] |
Why This Matters
For procurement in a synthetic chemistry lab, a single-step precursor significantly reduces labor, solvent consumption, and purification effort, directly impacting project timelines and costs.
- [1] Kováč, J., & Kováč, Š. (1971). Furan Derivatives. XXVIII. Synthesis and Absorption Spectra of 2-(2-Furyl)- and 2-Phenyl-3-[5-(X-phenyl)-2-furyl]acrylonitriles. Chemical Papers, 25(2), 147–152. View Source
